Cas no 773132-34-6 (3-(4-bromo-2,6-difluorophenyl)prop-2-enoic acid)

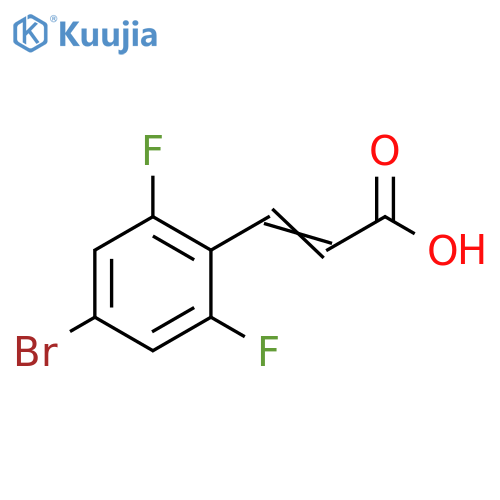

773132-34-6 structure

商品名:3-(4-bromo-2,6-difluorophenyl)prop-2-enoic acid

3-(4-bromo-2,6-difluorophenyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(4-bromo-2,6-difluorophenyl)prop-2-enoic acid

- 3-(4-Bromo-2,6-difluorophenyl)-2-propenoic acid

-

- インチ: 1S/C9H5BrF2O2/c10-5-3-7(11)6(8(12)4-5)1-2-9(13)14/h1-4H,(H,13,14)

- InChIKey: LQNDLKDFZVQBHV-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C=CC1=C(F)C=C(Br)C=C1F

じっけんとくせい

- 密度みつど: 1.757±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 323.3±37.0 °C(Predicted)

- 酸性度係数(pKa): 4.06±0.21(Predicted)

3-(4-bromo-2,6-difluorophenyl)prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1894482-1.0g |

3-(4-bromo-2,6-difluorophenyl)prop-2-enoic acid |

773132-34-6 | 1.0g |

$728.0 | 2023-07-10 | ||

| Enamine | EN300-1894482-2.5g |

3-(4-bromo-2,6-difluorophenyl)prop-2-enoic acid |

773132-34-6 | 2.5g |

$810.0 | 2023-09-18 | ||

| Enamine | EN300-1894482-1g |

3-(4-bromo-2,6-difluorophenyl)prop-2-enoic acid |

773132-34-6 | 1g |

$414.0 | 2023-09-18 | ||

| Enamine | EN300-1894482-0.5g |

3-(4-bromo-2,6-difluorophenyl)prop-2-enoic acid |

773132-34-6 | 0.5g |

$397.0 | 2023-09-18 | ||

| Enamine | EN300-1894482-10.0g |

3-(4-bromo-2,6-difluorophenyl)prop-2-enoic acid |

773132-34-6 | 10.0g |

$3131.0 | 2023-07-10 | ||

| Enamine | EN300-1894482-5.0g |

3-(4-bromo-2,6-difluorophenyl)prop-2-enoic acid |

773132-34-6 | 5.0g |

$2110.0 | 2023-07-10 | ||

| Enamine | EN300-1894482-0.05g |

3-(4-bromo-2,6-difluorophenyl)prop-2-enoic acid |

773132-34-6 | 0.05g |

$348.0 | 2023-09-18 | ||

| Enamine | EN300-1894482-0.25g |

3-(4-bromo-2,6-difluorophenyl)prop-2-enoic acid |

773132-34-6 | 0.25g |

$381.0 | 2023-09-18 | ||

| Enamine | EN300-1894482-10g |

3-(4-bromo-2,6-difluorophenyl)prop-2-enoic acid |

773132-34-6 | 10g |

$1778.0 | 2023-09-18 | ||

| Enamine | EN300-1894482-0.1g |

3-(4-bromo-2,6-difluorophenyl)prop-2-enoic acid |

773132-34-6 | 0.1g |

$364.0 | 2023-09-18 |

3-(4-bromo-2,6-difluorophenyl)prop-2-enoic acid 関連文献

-

1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

773132-34-6 (3-(4-bromo-2,6-difluorophenyl)prop-2-enoic acid) 関連製品

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量